molecular formula C10H10FNO3 B8438654 4-(3-Butenyloxy)-2-fluoronitrobenzene

4-(3-Butenyloxy)-2-fluoronitrobenzene

Cat. No.: B8438654
M. Wt: 211.19 g/mol
InChI Key: RLGIEUHFDXIGPO-UHFFFAOYSA-N
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Description

4-(3-Butenyloxy)-2-fluoronitrobenzene is a fluorinated aromatic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. The molecule integrates two key functional groups: a fluorine atom adjacent to a nitro group on the benzene ring, and a flexible 3-butenyloxy chain. The electron-withdrawing nitro group activates the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions, a property well-documented in simpler analogs like 2-fluoronitrobenzene . This makes the compound a valuable precursor for constructing more complex heterocyclic systems or for introducing the 4-(3-butenyloxy)phenyl moiety into target molecules. The terminal alkene in the butenyloxy side chain offers a handle for further chemical modification through reactions such as hydroboration, epoxidation, or olefin metathesis, expanding its utility in parallel synthesis and materials science. Researchers may explore its application in developing bioactive molecules, leveraging the strategic incorporation of fluorine to modulate physicochemical properties, as is common in modern medicinal chemistry . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

4-but-3-enoxy-2-fluoro-1-nitrobenzene

InChI

InChI=1S/C10H10FNO3/c1-2-3-6-15-8-4-5-10(12(13)14)9(11)7-8/h2,4-5,7H,1,3,6H2

InChI Key

RLGIEUHFDXIGPO-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Key Reactivity Features

  • Nitro Group : The nitro group enhances electrophilicity, facilitating nucleophilic substitution at the fluorine-bearing position .
  • Fluorine Substituent: The electron-withdrawing fluorine directs incoming nucleophiles to the para position, as seen in the synthesis of 4-cyanoaniline derivatives .
  • Butenyloxy Chain : The alkoxy group may impart steric effects or influence solubility, though its electron-donating nature is weaker than methoxy or ethoxy groups .

Comparison with Structural Analogues

Physical and Chemical Properties

  • 2-Fluoronitrobenzene :
    • Boiling Point: 116°C/22 mmHg; Density: 1.338 g/mL; Water Insoluble .
    • Reactivity: Undergoes reduction to 2-fluoroaniline, a precursor for benzimidazoles and phenazines .
  • 4-(3-Butenyloxy)-2-fluoronitrobenzene :
    • Predicted Properties: Higher molecular weight and boiling point than 2-fluoronitrobenzene due to the butenyloxy chain. The alkoxy group may increase lipophilicity (LogP ~2.5–3.0).

Preparation Methods

Route A: Fluorination Followed by Etherification

  • Fluorination : Convert 2-chloronitrobenzene to 2-fluoronitrobenzene via U.S. Patent 4,069,262’s method.

  • Nitration : Nitrate 2-fluoronitrobenzene to yield 2-fluoro-4-nitrophenol.

    • Nitration Conditions : HNO₃/H₂SO₄ at 0–5°C

    • Challenge : Regioselectivity may favor para-nitration due to fluorine’s ortho/para-directing effect.

  • Etherification : React 2-fluoro-4-nitrophenol with 3-butenyl bromide under Williamson conditions.

Data Summary :

StepSubstrateReagent/CatalystConditionsYield
12-ChloronitrobenzeneKF, sulfolane, BTEAC240°C, 6 hr56%
32-Fluoro-4-nitrophenol3-Butenyl bromide, K₂CO₃DMF, 80°C~60% (est.)

Route B: Etherification Followed by Fluorination

  • Etherification : Protect 4-nitrophenol with 3-butenyl bromide via Williamson synthesis.

  • Chlorination : Introduce chlorine at position 2 using SOCl₂ or PCl₅.

  • Fluorination : Perform halogen exchange with KF as in Route A.

Challenges :

  • Chlorination regioselectivity may be compromised by the nitro and alkoxy groups’ directing effects.

  • High-temperature fluorination (240°C) could degrade the alkoxy group.

Alternative Approaches and Innovations

Directed Ortho-Metalation

  • Substrate : 4-(3-Butenyloxy)nitrobenzene

  • Reagents : LDA (lithium diisopropylamide), NFSI (N-fluorobenzenesulfonimide)

  • Outcome : Fluorine introduced at position 2 via directed C–H activation.

Grignard-Based Functionalization

CN115124410A demonstrates aldehyde synthesis via Grignard exchange, suggesting potential adaptation:

  • Bromination : Convert 3-fluorophenol to 4-bromo-3-fluorophenol.

  • Grignard Reaction : React with 3-butenylmagnesium bromide.

  • Oxidation : Convert the resultant alcohol to a nitro group.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Route AHigh-yield fluorination stepNitration regioselectivity challenges
Route BAvoids nitration post-fluorinationRisk of alkoxy group degradation
MitsunobuMild conditionsCostly reagents, anhydrous requirements

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